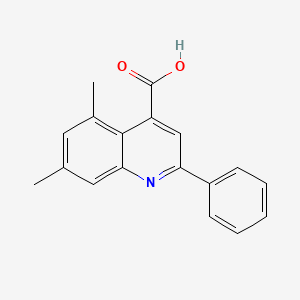
5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid: is an organic compound with the molecular formula C18H15NO2 and a molecular weight of 277.32 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two methyl groups at positions 5 and 7, a phenyl group at position 2, and a carboxylic acid group at position 4 on the quinoline ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often involve continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
Biology: The compound is utilized in proteomics research to study protein interactions and functions .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions, enhancing binding affinity . These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Phenylquinoline-4-carboxylic acid
- 5,7-Dimethylquinoline-4-carboxylic acid
- 2-Phenylquinoline
Uniqueness: 5,7-Dimethyl-2-phenylquinoline-4-carboxylic acid is unique due to the specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both methyl groups and a phenyl group enhances its stability and reactivity compared to other quinoline derivatives .
Propiedades
IUPAC Name |
5,7-dimethyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-8-12(2)17-14(18(20)21)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUUCTLUIVSXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2926759.png)
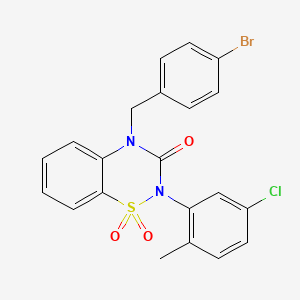
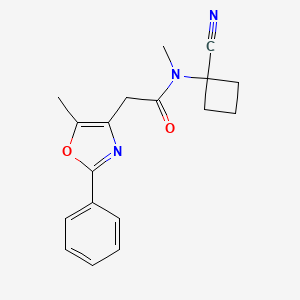
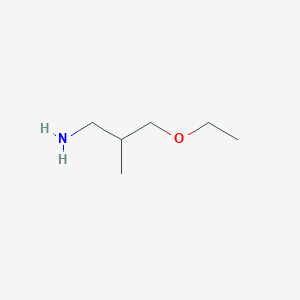
![N-(2-{[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptan-1-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2926765.png)
![5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2926767.png)
![tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate](/img/structure/B2926768.png)
![N-(3-methylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2926770.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2926771.png)
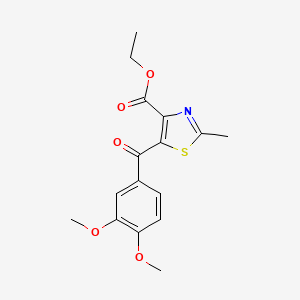
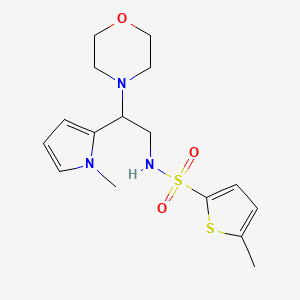
![Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)
![2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2926778.png)
![(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2926782.png)
